molecular formula C7H8INO B567153 4-Iodo-2-methoxy-5-methylpyridine CAS No. 1227602-73-4

4-Iodo-2-methoxy-5-methylpyridine

Cat. No.: B567153
CAS No.: 1227602-73-4
M. Wt: 249.051
InChI Key: FCGALBYRWLDYAH-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring

Scientific Research Applications

4-Iodo-2-methoxy-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-5-methylpyridine typically involves the iodination of 2-methoxy-5-methylpyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{2-Methoxy-5-methylpyridine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

    Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Compounds with oxidized methoxy or methyl groups.

    Reduction Products: Compounds with reduced methoxy or methyl groups.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 2-Fluoro-4-iodo-5-methylpyridine

Comparison: 4-Iodo-2-methoxy-5-methylpyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its chloro and fluoro analogs. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and chemical versatility.

Properties

IUPAC Name

4-iodo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGALBYRWLDYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-73-4
Record name 4-iodo-2-methoxy-5-methylpyridine
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